molecular formula C9H13NOS2 B12853810 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole CAS No. 201008-69-7

4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole

Cat. No.: B12853810
CAS No.: 201008-69-7
M. Wt: 215.3 g/mol
InChI Key: AWFITQFOBMMTKX-UHFFFAOYSA-N
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Description

4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole is an organic compound that features a unique combination of a dithiane ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole typically involves the reaction of 1,3-dithiane with a suitable isoxazole precursor. One common method includes the use of organolithium reagents to facilitate the nucleophilic addition to the isoxazole ring . The reaction conditions often involve low temperatures (around -78°C) and anhydrous solvents such as tetrahydrofuran (THF) to ensure high regioselectivity and yield .

Industrial Production Methods

While specific industrial production methods for 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and employing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole exerts its effects involves interactions with specific molecular targets. The dithiane ring can act as a protecting group for carbonyl compounds, while the isoxazole ring can participate in various biochemical pathways. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole is unique due to the combination of the dithiane and isoxazole rings, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

CAS No.

201008-69-7

Molecular Formula

C9H13NOS2

Molecular Weight

215.3 g/mol

IUPAC Name

4-(1,3-dithian-2-yl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C9H13NOS2/c1-6-8(7(2)11-10-6)9-12-4-3-5-13-9/h9H,3-5H2,1-2H3

InChI Key

AWFITQFOBMMTKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2SCCCS2

Origin of Product

United States

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